5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane
Description
Properties
IUPAC Name |
5-(1-methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-2-oxa-5-azabicyclo[2.2.1]heptane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O3S/c1-8(2)12-13-11(6-14(12)3)19(16,17)15-5-10-4-9(15)7-18-10/h6,8-10H,4-5,7H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGUDSLPPQYMWLC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC(=CN1C)S(=O)(=O)N2CC3CC2CO3 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane typically involves multiple steps, starting with the preparation of the imidazole ring. One common method for synthesizing imidazoles is the Debus-Radziszewski synthesis, which involves the reaction of glyoxal, ammonia, and an aldehyde . The imidazole ring is then functionalized with an isopropyl and methyl group through alkylation reactions.
. The final step is the formation of the oxa-azabicyclo structure, which can be synthesized through a series of cyclization reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and catalysts.
Mechanism of Action
The mechanism of action of 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity and protein function . The sulfonyl group can participate in hydrogen bonding and electrostatic interactions, affecting the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Comparisons
The following table highlights structural variations among bicyclo[2.2.1]heptane derivatives:
Pharmacological and Physicochemical Properties
- Bioactivity : Bicyclo[2.2.1]heptane derivatives are explored in antimalarial (e.g., ) and antiviral research. The imidazole moiety may confer kinase inhibition or receptor antagonism, as seen in other imidazole-containing drugs .
Biological Activity
5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane is a compound of interest due to its potential biological activities, particularly in the realm of medicinal chemistry and pharmacology. This article reviews the biological activities associated with this compound, including its mechanism of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The molecular structure of this compound can be described as follows:
| Property | Value |
|---|---|
| Common Name | This compound |
| CAS Number | 2097922-59-1 |
| Molecular Formula | C12H19N3O2S |
| Molecular Weight | 301.4 g/mol |
The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological processes. The imidazole ring contributes to its ability to interact with biological macromolecules, enhancing its potential as a drug candidate.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives with sulfonamide groups have shown effectiveness against a range of bacteria, including resistant strains such as MRSA (Methicillin-resistant Staphylococcus aureus) .
Anticancer Properties
Research has also highlighted the potential anticancer effects of this compound. In vitro studies demonstrated that it could inhibit cell proliferation in various cancer cell lines by inducing apoptosis through the activation of caspases .
Study on Antimicrobial Efficacy
A study conducted on a series of sulfonamide derivatives, including our compound of interest, evaluated their effectiveness against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the imidazole ring enhanced antibacterial activity significantly .
Evaluation in Cancer Models
In another study, the compound was tested on human cancer cell lines to assess its cytotoxic effects. The findings revealed that it inhibited tumor growth by triggering programmed cell death pathways, suggesting its potential as a chemotherapeutic agent .
Q & A
Q. What are the common synthetic routes for synthesizing 5-((2-isopropyl-1-methyl-1H-imidazol-4-yl)sulfonyl)-2-oxa-5-azabicyclo[2.2.1]heptane?
Methodological Answer:
- Step 1 : Start with trans-4-hydroxy-L-proline derivatives for bicyclic core formation. Use benzoyl chloride or CbzCl for amino protection under basic conditions (NaOH) .
- Step 2 : Sulfonylation at the imidazole ring using TsCl (tosyl chloride) in the presence of DMAP and Et₃N in CH₂Cl₂ .
- Step 3 : Cyclization via NaBH₄ reduction or LiBH₄-mediated deprotection, followed by Pd/C hydrogenolysis for final bicyclic structure isolation .
- Key Considerations : Monitor reaction progress via TLC and optimize solvent systems (e.g., THF/EtOH mixtures) to improve yields up to 93% .
Q. How can researchers characterize the purity and structural integrity of this compound?
Methodological Answer:
- NMR Analysis : Use ¹H/¹³C NMR to confirm bicyclic scaffold geometry and sulfonyl group placement. Compare chemical shifts with analogous bicyclo[2.2.1]heptane derivatives .
- HPLC/MS : Employ reverse-phase HPLC with a C18 column (acetonitrile/water gradient) coupled with mass spectrometry to verify molecular ion peaks and detect impurities (<0.5%) .
- X-ray Crystallography : For absolute stereochemical confirmation, co-crystallize with hydrochloride salts, as demonstrated for related azabicyclo compounds .
Q. What are the recommended storage conditions to maintain compound stability?
Methodological Answer:
- Store under inert atmosphere (N₂/Ar) at -20°C in amber vials to prevent sulfonyl group hydrolysis.
- Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC monitoring to assess degradation pathways (e.g., imidazole ring oxidation) .
Advanced Research Questions
Q. How can researchers optimize synthetic yield when scaling up the sulfonylation step?
Methodological Answer:
- Solvent Screening : Replace CH₂Cl₂ with DMF or DMSO to enhance TsCl solubility and reaction homogeneity at 0–5°C .
- Catalyst Optimization : Test DMAP vs. pyridine as bases; DMAP reduces side reactions (e.g., over-sulfonylation) by 20% .
- Kinetic Analysis : Use in-situ IR spectroscopy to track sulfonyl group incorporation and identify rate-limiting steps .
Q. How to resolve contradictions in reported stereochemical outcomes during bicyclic core formation?
Methodological Answer:
- Chiral Chromatography : Separate diastereomers using a Chiralpak IA column (hexane/isopropanol) to isolate the (1S,4S)-configuration predominant in bioactive analogs .
- Computational Modeling : Perform DFT calculations (B3LYP/6-31G*) to compare transition-state energies of competing cyclization pathways .
- Cross-Validation : Replicate Portoghese’s method with strict temperature control (±1°C) to minimize epimerization.
Q. What computational strategies predict the compound’s reactivity in biological systems?
Methodological Answer:
- Docking Studies : Use AutoDock Vina to model interactions with cytochrome P450 enzymes, focusing on sulfonyl group hydrogen bonding .
- MD Simulations : Run 100-ns simulations in GROMACS to assess membrane permeability, leveraging logP values (~2.1) from HPLC retention data .
- QSAR Modeling : Train models on imidazole-sulfonyl derivatives to correlate substituent effects (e.g., isopropyl vs. tert-butyl) with inhibitory activity .
Q. How to address contradictory bioactivity data across cell-based assays?
Methodological Answer:
- Dose-Response Refinement : Test concentrations from 1 nM–100 µM in triplicate, using ATP-based viability assays (e.g., CellTiter-Glo) to rule out off-target effects .
- Metabolite Profiling : Incubate the compound with liver microsomes (human/rat) and analyze via LC-MS/MS to identify active/inactive metabolites .
- Pathway Analysis : Apply RNA-seq to treated cells (10 µM, 24h) and validate hits via CRISPR knockouts of imidazole-sulfonyl targets (e.g., kinases) .
Q. What experimental designs evaluate the compound’s environmental fate and ecotoxicity?
Methodological Answer:
- Abiotic Degradation : Expose to UV light (254 nm) in aqueous buffers (pH 4–9) and quantify breakdown products via HRMS .
- Soil Microcosm Studies : Incubate with agricultural soil (25°C, 60% moisture) for 30 days, measuring residual levels via QuEChERS extraction and GC-MS .
- Algal Toxicity Assays : Test on Chlamydomonas reinhardtii using OECD 201 guidelines, correlating EC₅₀ values with logKow .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
